3-fluoro-N-(1H-indazol-6-yl)benzamide
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Overview
Description
3-fluoro-N-(1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of the indazole moiety in the structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1H-indazol-6-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzoyl chloride with 1H-indazole-6-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-fluoro-N-(1H-indazol-6-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(1H-indazol-3-yl)benzamide
- 3-fluoro-N-(1H-indazol-5-yl)benzamide
- 3-fluoro-N-(1H-indazol-7-yl)benzamide
Uniqueness
3-fluoro-N-(1H-indazol-6-yl)benzamide is unique due to its specific substitution pattern on the indazole ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
710310-83-1 |
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Molecular Formula |
C14H10FN3O |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
3-fluoro-N-(1H-indazol-6-yl)benzamide |
InChI |
InChI=1S/C14H10FN3O/c15-11-3-1-2-9(6-11)14(19)17-12-5-4-10-8-16-18-13(10)7-12/h1-8H,(H,16,18)(H,17,19) |
InChI Key |
NDTJIZKCEYWPLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
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